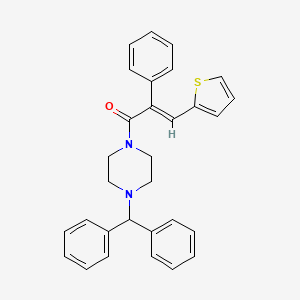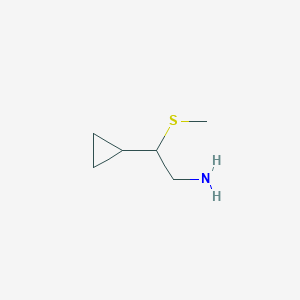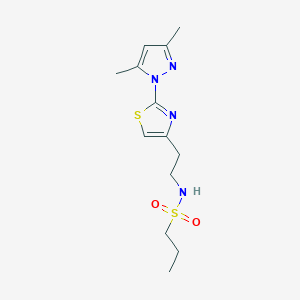
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of finding effective antibacterial agents. The precursor used in these syntheses was ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which underwent reactions with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity upon testing .
Molecular Structure Analysis
In the context of carbonic anhydrase inhibitors, the molecular structure of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was analyzed through kinetic and X-ray crystallographic studies. This compound showed potent inhibition of several mammalian carbonic anhydrase isozymes, particularly CA IV, VII, IX, XII, and XIII. The crystal structure of its adduct with hCA II revealed unique interactions that differ significantly from those observed with structurally related aliphatic derivatives. These findings suggest that the compound could be a strong and selective inhibitor for certain isozymes, which is valuable for therapeutic applications .
Chemical Reactions Analysis
The use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for the formylation of alcohols and amines was investigated. This catalyst, supported on silica gel, offers a green and versatile approach to formylation using ethyl formate under neat conditions at room temperature. The study highlights the potential of this novel catalyst in organic synthesis, particularly for introducing formyl groups into various substrates .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of "N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide" are not directly discussed in the provided papers, the studies do provide insights into the properties of related sulfonamide compounds. For instance, the antibacterial activity of sulfonamido-containing heterocyclic compounds , the inhibitory effects of sulfonamides on carbonic anhydrase isozymes , and the catalytic efficiency of sulfonamide derivatives in organic synthesis all suggest that the compound may exhibit similar characteristics. These could include biological activity, potential for enzyme inhibition, and reactivity in chemical transformations.
科学的研究の応用
Synthesis and Biological Activity
Antibacterial Agents : Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. This effort led to the creation of compounds with significant antibacterial activity, demonstrating the potential of such chemical structures in developing new antimicrobial solutions (Azab, Youssef, & El-Bordany, 2013).
Ligand Synthesis : The chemical has been used in the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands. These ligands were prepared through reactions involving pyrazoles, showcasing the compound's utility in creating novel ligands for potential applications in coordination chemistry and catalysis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Polymeric Compound Modification : In another study, radiation-induced hydrogels were modified with various amine compounds, including this chemical, to form amine-treated polymers. These modified polymers showed enhanced thermal stability and promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).
Anti-Inflammatory and Anticancer Agents : A series of novel derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the compound's role as a precursor in synthesizing molecules with potential therapeutic applications (Küçükgüzel et al., 2013).
Catalysis and Synthesis Enhancement
- Catalytic Applications : The compound has been employed as a catalyst in the synthesis of various heterocyclic derivatives, including 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, under aqueous media. This demonstrates its effectiveness in facilitating multi-component reactions, aligning with green chemistry protocols (Khazaei et al., 2015).
将来の方向性
Pyrazole-based ligands, such as “N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide”, have potential for further developments in catalytic processes relating to catecholase activity . They can also be used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s suggested that similar compounds may interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of similar compounds .
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-4-7-21(18,19)14-6-5-12-9-20-13(15-12)17-11(3)8-10(2)16-17/h8-9,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKTDLBGXSYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

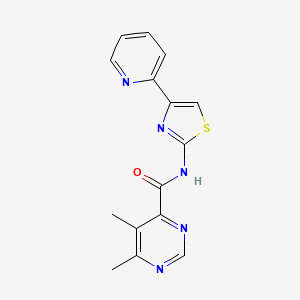
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
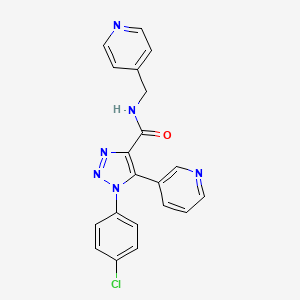

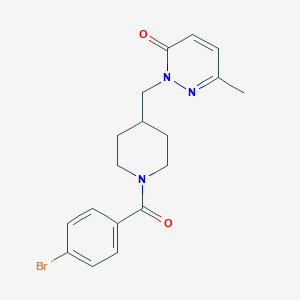

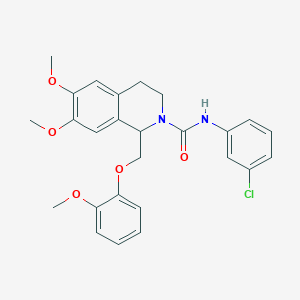


![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)
![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
